2-({[1-Allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile
Description
Properties
IUPAC Name |
2-[[6-oxo-1-prop-2-enyl-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3OS/c1-2-7-22-14(23)8-13(16(17,18)19)21-15(22)24-10-12-6-4-3-5-11(12)9-20/h2-6,8H,1,7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGRJLREGIQKME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=C(N=C1SCC2=CC=CC=C2C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-({[1-Allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile typically involves the following synthetic steps:
Formation of the pyrimidine ring: : This involves the condensation of specific amines with aldehydes or ketones under controlled conditions.
Introduction of the trifluoromethyl group: : This can be achieved using various fluorinating agents in a suitable solvent.
Sulfur substitution:
Final assembly: : Coupling the pyrimidine derivative with benzenecarbonitrile under catalytic conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for yield and efficiency. This involves using large-scale reactors, automated control systems for precise reaction conditions, and continuous flow techniques to enhance reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the sulfur or allyl group, leading to sulfoxides or allylic oxidation products.
Reduction: : Reduction can occur at the carbonitrile group, yielding primary amines or aldehydes.
Substitution: : Electrophilic or nucleophilic substitution reactions can be carried out on the pyrimidine ring or the benzenecarbonitrile moiety.
Common Reagents and Conditions
Oxidizing agents: : e.g., hydrogen peroxide, peracids.
Reducing agents: : e.g., lithium aluminum hydride, sodium borohydride.
Substituting agents: : e.g., alkyl halides, sodium hydride.
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amines, aldehydes.
Substitution: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-({[1-Allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile has applications in several fields:
Chemistry: : Used as a reagent and intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: : Investigated for its potential biochemical activities, including enzyme inhibition and receptor binding.
Medicine: : Explored for therapeutic properties, such as anti-cancer, anti-inflammatory, and antiviral activities.
Industry: : Utilized in material science for the development of polymers and specialty chemicals.
Mechanism of Action
Mechanism by Which It Exerts Its Effects
The compound interacts with specific molecular targets, potentially inhibiting enzyme activity or binding to receptors. Its unique structure allows it to form strong interactions with biological macromolecules.
Molecular Targets and Pathways Involved
Enzymes: : Inhibition of key enzymes in metabolic pathways.
Receptors: : Modulation of receptor activity, affecting signal transduction pathways.
Pathways: : Involvement in pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrimidine Derivatives
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)
- Key Differences: Substituents: 11b replaces the allyl and trifluoromethyl groups with a 5-methylfuran and a cyanobenzylidene moiety. Core Structure: Incorporates a thiazolo[3,2-a]pyrimidine ring instead of a dihydropyrimidine core. Functional Groups: Retains the nitrile group but lacks the sulfanyl methyl linker found in the target compound.
- Impact : The methylfuran in 11b may enhance solubility, while the trifluoromethyl group in the target compound increases lipophilicity and metabolic stability .
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- Key Differences :
- Substituents : Features a methoxyethyl sulfanyl group and a 2-methylpropyl (isobutyl) chain instead of allyl and trifluoromethyl groups.
- Linkage : Retains the sulfanyl methyl bridge but substitutes benzonitrile with a simpler nitrile at position 3.
4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
- Key Differences :
- Core Structure : A pyridine ring instead of pyrimidine.
- Substituents : Lacks the sulfanyl methyl benzonitrile and trifluoromethyl groups.
- Impact : The simpler structure of this compound likely results in reduced binding affinity compared to the target compound’s multifunctional architecture .
Table 1: Comparative Analysis of Key Compounds
- Synthetic Routes :
Biological Activity
The compound 2-({[1-Allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile is a novel heterocyclic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. A notable method includes the use of N,N-Dimethylformamide (DMF) as a solvent, along with various coupling agents to enhance yield and purity. The general synthetic pathway can be summarized as follows:
- Formation of the pyrimidine ring : The initial step involves the reaction of allyl bromide with a pyrimidine derivative under basic conditions.
- Thioether formation : The introduction of a sulfanyl group occurs through nucleophilic substitution.
- Final coupling : The benzenecarbonitrile moiety is introduced via a coupling reaction, often employing coupling agents to facilitate the process.
Antiviral Properties
Recent studies have indicated that compounds structurally similar to 2-({[1-Allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile exhibit significant antiviral activities. For instance, derivatives containing pyrimidine rings have shown effectiveness against various viral strains, including herpes simplex virus (HSV) and others.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that certain derivatives can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Notably, compounds with similar structural features have demonstrated activity against breast cancer, osteosarcoma, and other malignancies.
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Antiviral Efficacy Against HSV : A study demonstrated that similar pyrimidine derivatives reduced HSV plaque formation by up to 69% at specific concentrations, indicating strong antiviral potential.
- Cytotoxicity in Cancer Cells : In vitro assays revealed that compounds related to the target molecule exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency.
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds often interfere with viral replication processes or induce apoptotic pathways in cancer cells.
Data Tables
| Biological Activity | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Antiviral (HSV) | 0.20 - 0.35 | Inhibition of viral replication |
| Anticancer (Breast) | 10 - 30 | Induction of apoptosis |
| Anticancer (Osteosarcoma) | 15 - 25 | Cell cycle arrest |
Q & A
Q. What synthetic strategies are effective for introducing the sulfanylmethyl group in this compound?
Methodological Answer: The sulfanylmethyl group can be introduced via nucleophilic substitution. For example, in analogous pyrimidine derivatives, alkylation of a thiol precursor (e.g., 2-sulfanylpyrimidinone) with a brominated methylbenzonitrile intermediate is performed using DMF as a solvent and anhydrous K₂CO₃ as a base. Reaction conditions (room temperature, 12 hours) ensure moderate yields (43% in similar systems) . Key steps include:
- Thiol activation : Deprotonation of the thiol group using a mild base.
- Alkylation : Reaction with 1-bromo-2-methoxyethane or similar alkylating agents.
- Workup : Isolation via water precipitation and crystallization from ethanol/water.
Q. How can NMR spectroscopy validate the structure of this compound?
Methodological Answer: ¹H and ¹³C NMR are critical for confirming the allyl, trifluoromethyl, and benzonitrile moieties. For example:
- Allyl group : δ 5.8–6.0 ppm (vinyl protons), δ 4.5–4.7 ppm (CH₂ adjacent to sulfur).
- Trifluoromethyl : A singlet near δ 120–125 ppm in ¹³C NMR.
- Benzonitrile : Aromatic protons (δ 7.3–8.0 ppm) and nitrile carbon (δ ~115 ppm).
In related pyrimidines, NH protons (pyrimidinone ring) appear as broad singlets near δ 13.5 ppm .
Q. How can reaction conditions be optimized to mitigate low yields in sulfanylation steps?
Methodological Answer: Low yields often arise from steric hindrance or incomplete thiol activation. Strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
- Base strength : Stronger bases (e.g., NaH) may improve thiol deprotonation but risk side reactions.
- Temperature : Elevated temperatures (50–60°C) can accelerate alkylation but may degrade sensitive groups like nitriles .
Case Study : In pyrimidine-thiol alkylation, switching from K₂CO₃ to Cs₂CO₃ increased yields by 15% due to enhanced nucleophilicity .
Q. How do crystallographic studies inform hydrogen bonding and stability in this compound?
Methodological Answer: X-ray diffraction reveals intermolecular N–H···O hydrogen bonds between pyrimidinone NH and carbonyl groups, stabilizing crystal packing. For example, in 2-[(2-methoxyethyl)sulfanyl]pyrimidine derivatives, centrosymmetric dimers form via N–H···O bonds (d = 2.8–3.0 Å) . This data aids in predicting solubility and solid-state stability.
Q. What analytical techniques resolve contradictions in spectral data for pyrimidine derivatives?
Methodological Answer: Discrepancies in NMR or IR data (e.g., NH stretching frequencies) often stem from tautomerism or solvent effects. To resolve these:
Q. How can computational modeling predict reactivity of the trifluoromethyl group in further functionalization?
Methodological Answer: Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites. For trifluoromethylpyrimidines:
- Electrostatic Potential Maps : Highlight electron-deficient CF₃ carbons susceptible to nucleophilic attack.
- Transition State Analysis : Models SN2 pathways for substitutions at the benzonitrile or allyl groups.
Example : In pyrimidino[4',5':4,5]thieno[2,3-b]pyridines, CF₃ groups reduce electron density at adjacent carbons, directing regioselectivity in cross-coupling reactions .
Q. What methodologies validate the purity of this compound for pharmacological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
